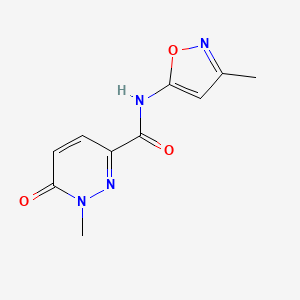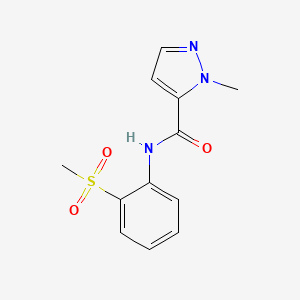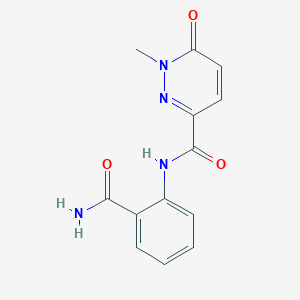
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (MMP-3) is a novel small molecule inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme involved in the degradation of extracellular matrix (ECM) proteins. MMP-3 has a wide range of physiological functions, including inflammation, tissue remodeling, and wound healing. MMP-3 is also involved in the development of several diseases, including cancer and cardiovascular diseases. Inhibition of MMP-3 has been shown to be beneficial in the treatment of these diseases. Thus, MMP-3 inhibitors are of great interest in drug discovery and development.
作用機序
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an enzyme that is involved in the degradation of extracellular matrix proteins. Inhibition of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide prevents the degradation of these proteins and can lead to a variety of beneficial effects. 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors bind to the active site of the enzyme and block its activity. This prevents the enzyme from cleaving the extracellular matrix proteins, which leads to the inhibition of the 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide enzyme. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can also interfere with the processing of extracellular matrix proteins, which can lead to the inhibition of other MMP enzymes.
Biochemical and Physiological Effects
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to have a variety of biochemical and physiological effects. Inhibition of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can lead to the inhibition of other MMP enzymes, which can lead to the inhibition of the degradation of extracellular matrix proteins. This can lead to a variety of beneficial effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of tissue remodeling. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can also interfere with the processing of extracellular matrix proteins, which can lead to the inhibition of other MMP enzymes.
実験室実験の利点と制限
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors are of great interest in drug discovery and development, and they have been studied in a variety of scientific research applications. The advantages of using 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors in laboratory experiments include their high efficiency and low cost. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can be synthesized in large quantities with high purity, which makes them ideal for use in laboratory experiments. However, there are some limitations to using 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors in laboratory experiments. For example, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can be toxic at high concentrations, and they can also interfere with other MMP enzymes.
将来の方向性
The development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors is an area of active research, and there are many potential future directions. For example, further research could focus on the development of more potent and selective 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors. In addition, further research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more specific to certain diseases, such as cancer and cardiovascular diseases. Furthermore, research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more stable and less toxic. Finally, further research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more effective in combination with other drugs.
合成法
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized using a variety of methods, including organic synthesis, solid-phase synthesis, and enzymatic synthesis. The most commonly used method is the solid-phase synthesis, which involves the use of a solid support to immobilize the reactants and products. This method is preferred due to its high efficiency and low cost. In addition, solid-phase synthesis allows for the synthesis of large quantities of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide with high purity.
科学的研究の応用
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a key enzyme involved in the degradation of extracellular matrix proteins, and its inhibition has been shown to be beneficial in the treatment of various diseases. Thus, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors are of great interest in drug discovery and development. In recent years, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been studied in a variety of scientific research applications, including cancer, cardiovascular diseases, inflammation, and tissue remodeling. For example, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to reduce inflammation and promote tissue remodeling.
特性
IUPAC Name |
1-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-6-5-8(17-13-6)11-10(16)7-3-4-9(15)14(2)12-7/h3-5H,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQNWGBRVRIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6579435.png)


![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)


![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)